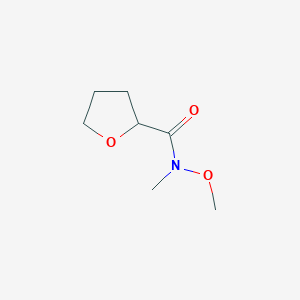
N-methoxy-N-methyloxolane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methoxy-N-methyloxolane-2-carboxamide is a chemical compound with the molecular formula C7H13NO3 and a molecular weight of 159.19 g/mol . It is known for its applications in various fields of scientific research and industry.
準備方法
The synthesis of N-methoxy-N-methyloxolane-2-carboxamide typically involves the reaction of oxolane-2-carboxylic acid with methoxyamine and methylamine under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity.
化学反応の分析
N-methoxy-N-methyloxolane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
N-methoxy-N-methyloxolane-2-carboxamide has a wide range of applications in scientific research:
作用機序
The mechanism of action of N-methoxy-N-methyloxolane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects .
類似化合物との比較
N-methoxy-N-methyloxolane-2-carboxamide can be compared with similar compounds such as N-methoxy-N-methylacetamide and N-methoxy-N-methyloxolane-3-carboxamide . While these compounds share structural similarities, this compound is unique in its specific functional groups and reactivity. This uniqueness makes it valuable for certain applications where other compounds may not be suitable .
生物活性
N-methoxy-N-methyloxolane-2-carboxamide is a chemical compound that has garnered interest for its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a methoxy group and a carboxamide functional group attached to an oxolane backbone. Its molecular formula is C7H13NO3 with a molecular weight of 173.21 g/mol. The unique structural characteristics contribute to its diverse biological activities and applications in organic synthesis and drug development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, influencing cellular processes such as apoptosis, cell proliferation, and signal transduction. The exact mechanism may vary depending on the biological context in which the compound is applied.
Biological Activities
- Anticancer Potential : Research indicates that derivatives of this compound may disrupt critical protein interactions involved in cancer biology. For instance, studies have shown that it can interfere with the Mdm2-p53 interaction, potentially activating tumor suppressor pathways.
- Enzyme Modulation : The compound has been investigated for its ability to modulate enzyme activities, which could lead to therapeutic effects in various diseases. For example, its influence on kinases involved in cancer progression has been noted.
- Toxicological Profile : Safety assessments indicate that this compound exhibits low toxicity levels when used within recommended limits. Toxicological studies have identified no observed adverse effect levels (NOAELs) for reproductive and developmental toxicity, suggesting a favorable safety profile for potential therapeutic applications .
Case Study 1: Anticancer Activity
A study explored the effects of this compound on human cancer cell lines. Results demonstrated a significant reduction in cell viability at specific concentrations, indicating its potential as an anticancer agent. The study highlighted the compound's ability to induce apoptosis through the activation of p53 pathways.
Case Study 2: Enzyme Inhibition
Another investigation focused on the compound's role as an inhibitor of certain kinases associated with cancer progression. The results showed that this compound effectively inhibited kinase activity, leading to decreased proliferation in cancer cells.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Methoxy and carboxamide groups | Anticancer properties; enzyme modulation |
| (2S)-Naringenin | Dihydro-flavonoid | Antioxidant and anti-inflammatory effects |
| (2S,4S)-4-fluoroproline | Fluorinated proline derivative | Studied for biological properties |
This table illustrates how this compound compares with other compounds in terms of structure and biological activity.
特性
IUPAC Name |
N-methoxy-N-methyloxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-8(10-2)7(9)6-4-3-5-11-6/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVRFBMUQOGBRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CCCO1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














